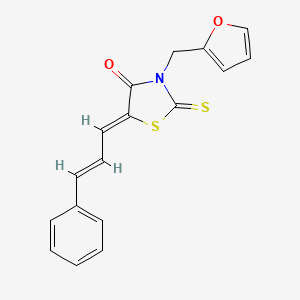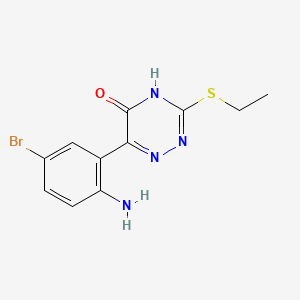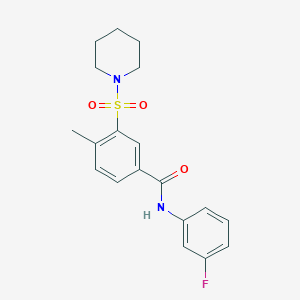
2,2'-(4-cyclohexyl-1,3-piperazinediyl)diethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-(4-cyclohexyl-1,3-piperazinediyl)diethanol, also known as CPDD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperazine family of chemicals and has been shown to have a wide range of biochemical and physiological effects. In
作用机制
The mechanism of action of 2,2'-(4-cyclohexyl-1,3-piperazinediyl)diethanol is not fully understood, but it is thought to act as a modulator of the GABAergic system. Specifically, this compound has been shown to enhance the binding of GABA to its receptors, leading to an increase in GABAergic transmission. This, in turn, may be responsible for the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects
In addition to its effects on the central nervous system, this compound has also been shown to have a range of other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory effects, making it a potentially valuable tool for the treatment of inflammatory disorders. This compound has also been shown to have antioxidant effects, which may make it useful in the treatment of conditions characterized by oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 2,2'-(4-cyclohexyl-1,3-piperazinediyl)diethanol for lab experiments is its wide range of potential applications. This compound has been shown to have effects on the central nervous system, as well as anti-inflammatory and antioxidant effects, making it a potentially valuable tool for a range of different experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
未来方向
There are a number of future directions for research on 2,2'-(4-cyclohexyl-1,3-piperazinediyl)diethanol. One promising area of research is in the development of new drugs based on this compound. Another area of research is in the study of the mechanism of action of this compound, which may help to shed light on its potential applications in a range of different fields. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different applications.
合成方法
2,2'-(4-cyclohexyl-1,3-piperazinediyl)diethanol can be synthesized using a variety of methods, including the reaction of cyclohexylamine with ethylene glycol in the presence of a catalyst. The resulting product is then treated with piperazine to form this compound. Other methods include the reaction of cyclohexylamine with diethylene glycol and the reaction of cyclohexylamine with ethylene oxide followed by the addition of piperazine.
科学研究应用
2,2'-(4-cyclohexyl-1,3-piperazinediyl)diethanol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have a range of effects on the central nervous system. Specifically, this compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects, making it a potentially valuable tool for the treatment of a range of psychiatric disorders.
属性
IUPAC Name |
2-[1-cyclohexyl-4-(2-hydroxyethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c17-10-6-14-12-15(9-11-18)7-8-16(14)13-4-2-1-3-5-13/h13-14,17-18H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZDGWBGRGQUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2CCO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6117824.png)


![2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B6117843.png)
![7-(3,4-difluorobenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6117844.png)
![N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B6117852.png)

![N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6117862.png)

![5-{2-[(5-isopropyl-3-thienyl)carbonyl]hydrazino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6117881.png)
![7-cyclopropyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6117888.png)
![3-({[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]amino}methyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6117896.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-ethyl-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6117897.png)

